2-Vinyl-2-adamantanol
Description
Contextualization within Adamantane (B196018) Chemistry and Derivatives
Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon renowned for its perfectly symmetric, strain-free structure, which is a subunit of the diamond crystal lattice. durham.ac.uk This inherent rigidity and stability make adamantane and its derivatives highly valuable in various chemical applications, from medicinal chemistry to materials science. durham.ac.uk The functional group derived from adamantane is the adamantyl group, which can be attached at either the tertiary (bridgehead) position (1-adamantyl) or the secondary position (2-adamantyl). wikipedia.org
The introduction of adamantyl moieties into polymer structures is a well-established strategy for enhancing material properties. researchgate.net Polymers incorporating adamantane, either in the main chain or as a pendant group, consistently exhibit significant increases in glass transition temperature (T_g), improved thermal stability, and enhanced mechanical strength. acs.orgresearchgate.netresearchgate.net This "boat anchor effect" stems from the bulky adamantyl group restricting the mobility of polymer chains. acs.org
The chemistry of adamantane is rich, allowing for the synthesis of a wide array of derivatives. Functionalization can occur at its bridgehead carbons (positions 1, 3, 5, and 7) or its secondary methylene (B1212753) carbons (positions 2, 4, 6, 8, 9, and 10). 2-Adamantanol (B149831), the precursor alcohol to 2-Vinyl-2-adamantanol, is a key intermediate accessible from adamantane. google.comsigmaaldrich.com The synthesis of this compound itself has been achieved through the reaction of 2-adamantanone (B1666556) with vinyllithium. acs.org This places this compound within a well-understood lineage of adamantane derivatives, poised for use as a specialized monomer.
Table 1: Physicochemical Properties of Adamantane and Key Precursors
| Compound | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|---|
| Adamantane | C₁₀H₁₆ | 136.24 | 270 (sublimes) | Symmetrical, rigid cage |
| 2-Adamantanol | C₁₀H₁₆O | 152.23 | 258-262 | Secondary alcohol on cage |
| 2-Adamantanone | C₁₀H₁₄O | 150.22 | 256-258 | Ketone on secondary carbon |
Significance of Adamantane-Vinyl Hybrid Structures in Contemporary Chemistry
The combination of an adamantane scaffold with a polymerizable vinyl group creates a class of monomers with significant potential in advanced materials. The vinyl group (–CH=CH₂) is a cornerstone of polymer chemistry, readily participating in addition polymerization reactions to form a wide variety of plastics and elastomers. By creating a hybrid structure like this compound, chemists can synergistically combine the robust, stabilizing properties of the adamantane cage with the versatile reactivity of the vinyl group.
Research into adamantane-containing vinyl polymers has demonstrated their value in creating materials with superior performance characteristics. For instance, adamantyl-substituted (meth)acrylates, vinyl ethers, and styrenes have been polymerized to yield materials with exceptionally high glass transition temperatures and thermal stability. researchgate.netresearchgate.netacs.org These properties are highly sought after for applications requiring durability under extreme conditions, such as in optical plastics, photoresists for microelectronics, and high-performance coatings. researchgate.net
The specific structure of this compound, with both the vinyl and hydroxyl groups attached to the same secondary carbon of the adamantane cage, makes it a unique tertiary alcohol. While the vinyl group provides a direct route for polymerization, the tertiary alcohol group could potentially be used for further chemical modification. Research on the closely related 2-vinyl-2-adamantyl cation, prepared from this compound, highlights the compound's utility in fundamental studies of reaction mechanisms and carbocation stability. researchgate.netacs.org
The development and study of such hybrid monomers are crucial for advancing polymer science. They allow for the precise tuning of material properties by incorporating the rigid, well-defined geometry of the adamantane cage directly into the polymer architecture. The investigation of this compound and its polymerization behavior is a logical and important step in the ongoing exploration of high-performance polymers derived from diamondoid hydrocarbons.
Table 2: Impact of Adamantyl Group on Polymer Properties
| Parent Polymer | Adamantane-Containing Monomer | Resulting Polymer Property | Reference |
|---|---|---|---|
| Polystyrene (PSt) | 4-(1-adamantyl)phenyl methacrylate (B99206) (AdPMA) | Significant increase in T_g (2.2 °C/mol %) | acs.orgacs.org |
| Poly(methyl methacrylate) (PMMA) | 1-Adamantyl methacrylate (ADMA) | Improved thermal and mechanical properties | researchgate.net |
| Poly(vinyl ether) | 2-Adamantyl vinyl ether (2-AdVE) | High T_g (145−229 °C), excellent transparency, low water absorption | wikipedia.orgresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-ethenyladamantan-2-ol |
InChI |
InChI=1S/C12H18O/c1-2-12(13)10-4-8-3-9(6-10)7-11(12)5-8/h2,8-11,13H,1,3-7H2 |
InChI Key |
UIZDKBJUQISNGN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(C2CC3CC(C2)CC1C3)O |
Origin of Product |
United States |
Reaction Mechanisms in 2 Vinyl 2 Adamantanol Chemistry
Mechanistic Investigations of Vinyl and Adamantyl Moiety Reactivity
The reactivity of 2-Vinyl-2-adamantanol is a composite of the distinct chemical properties of the vinyl group and the adamantyl scaffold. Mechanistic studies focus on how these two moieties influence each other's reactivity.
Vinyl Group Reactivity : The vinyl group (–CH=CH₂) is an electron-rich pi-system, making it susceptible to electrophilic attack. libretexts.org Reactions typically involve the breaking of the pi bond and the formation of new sigma bonds. libretexts.org The presence of the adjacent tertiary alcohol and the bulky adamantane (B196018) group, however, sterically and electronically modulates this reactivity. The hydroxyl group can exert an electron-donating inductive effect, influencing the regioselectivity of electrophilic additions.
Adamantyl Moiety Reactivity : The adamantane cage is known for its exceptional thermal and chemical stability. Most of its reactions occur at the tertiary bridgehead positions (methine carbons), which can stabilize a positive charge, readily forming a tertiary carbocation. wikipedia.org While the vinyl and hydroxyl groups in this compound are at a secondary (bridge) position, the adamantane structure's rigidity and steric bulk are dominant factors in any reaction, dictating the trajectory of approaching reagents and influencing the stability of transition states.
The table below summarizes the distinct reactive characteristics of the two primary moieties in the compound.
| Moiety | Key Structural Feature | Primary Reactivity | Common Intermediates |
| Vinyl Group | Carbon-carbon double bond (π-system) | Electrophilic Addition, Radical Reactions | Carbocations, Radicals |
| Adamantyl Moiety | Rigid, strain-free cage with tertiary C-H bonds | C-H functionalization, Carbocation formation | Adamantyl Cations, Adamantyl Radicals |
Radical-Mediated Processes in Adamantane Derivatives
Radical reactions provide a pathway for the functionalization of the typically inert C-H bonds of the adamantane cage. While the vinyl group also readily participates in radical processes, the adamantane scaffold imparts unique characteristics to these mechanisms.
The formation of adamantyl radicals can be initiated by abstracting a hydrogen atom, a process that can be facilitated by catalysts. researchgate.net Once formed, these radical intermediates can participate in various transformations. In the context of this compound, radical processes could be initiated at either the adamantane cage or the vinyl group. A radical addition to the vinyl double bond is a plausible pathway, leading to a carbon-centered radical on the alpha-carbon to the adamantane cage. This intermediate could then be trapped or undergo further reactions.
Studies on adamantane derivatives have shown that iron(II)-mediated reactions can induce homolytic peroxide scission, leading to the formation of C-centered radicals that are crucial for their biological activity. nih.gov This highlights the capacity of the adamantane scaffold to support radical intermediates. Similarly, vinyl radicals, known for their high reactivity, can be generated and participate in cross-coupling and cyclization reactions. nih.govrsc.org The interplay between potential radical formation on the adamantane ring and reactions involving the vinyl group represents a key area of mechanistic investigation.
Electrophilic and Nucleophilic Reactions Involving Adamantane-Vinyl Systems
The electronic dichotomy within the this compound structure allows for both electrophilic and nucleophilic reactions. An electrophile is a species that accepts a pair of electrons, while a nucleophile donates an electron pair to form a new covalent bond. masterorganicchemistry.com
Electrophilic Reactions : The vinyl group's π-bond is nucleophilic and will readily attack electrophiles. youtube.com For instance, in the presence of a strong acid like HBr, the double bond can attack the proton (H+), forming a carbocation intermediate. youtube.com This carbocation would preferentially form on the carbon adjacent to the adamantane cage, where it is stabilized by the tertiary alcohol's oxygen atom and the carbon framework. The bromide ion (Br-) then acts as a nucleophile to complete the addition.
Nucleophilic Reactions : Nucleophilic attack typically targets an electron-deficient (electrophilic) center. youtube.com In this compound, the carbon atom of the C-OH bond is an electrophilic site. The hydroxyl group can be converted into a good leaving group (e.g., by protonation in acid), making this carbon susceptible to attack by a nucleophile. The bulky adamantane cage presents significant steric hindrance, meaning such nucleophilic substitution reactions would likely proceed through an SN1-type mechanism involving a planar carbocation intermediate, which mitigates steric crowding.
The table below outlines potential roles of the compound in these reaction types.
| Role | Reactive Site | Attacking Species | Description |
| As a Nucleophile | Vinyl group (C=C π-bond) | Electrophile (e.g., H⁺, Br⁺) | The electron-rich double bond attacks an electron-deficient species. |
| As an Electrophile | Carbon of the C-OH bond | Nucleophile (e.g., Cl⁻, H₂O) | Following protonation of the -OH group, the carbon becomes electron-deficient and is attacked by an electron-rich species. |
Rearrangement Reactions in the Context of Adamantane-Allylic Structures
The structure of this compound, which contains a tertiary allylic alcohol on a rigid polycyclic frame, is primed for rearrangement reactions, particularly under acidic conditions. These reactions are driven by the formation of more stable carbocation intermediates.
A key mechanistic pathway involves the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a tertiary allylic carbocation. This intermediate is relatively stable due to resonance delocalization of the positive charge between the vinyl group and the carbon atom attached to the adamantane cage.
This carbocation can undergo a Wagner-Meerwein rearrangement , a type of nih.govwiley-vch.de-sigmatropic shift common in strained or polycyclic systems like adamantane. msu.edursc.org In this process, a C-C sigma bond from the adamantane cage migrates to the adjacent carbocation center. This rearrangement can relieve ring strain or lead to a more stable carbocation, potentially expanding the ring system or shifting the position of functionality. The specific pathway of the rearrangement would be dictated by which migrating group can best stabilize the developing positive charge in the transition state. wiley-vch.de
Acid-Catalyzed Reactions and Their Mechanistic Implications in Adamantane Modifications
Acid catalysis is a cornerstone of adamantane chemistry, enabling a variety of transformations through the generation of carbocation intermediates. In this compound, acid-catalyzed reactions can proceed via several mechanistic pathways, often beginning with the protonation of the hydroxyl group or the vinyl group. researchgate.net
Protonation of the Hydroxyl Group : This is often the initial and most favorable step. The protonated hydroxyl group becomes a good leaving group (-OH₂⁺), which departs as water to form a tertiary carbocation adjacent to the vinyl group. This cation is the entry point for the rearrangement reactions discussed previously (Section 3.4), or it can be trapped by a nucleophile present in the medium. researchgate.net
Protonation of the Vinyl Group : The double bond can also be protonated, leading to a carbocation. According to Markovnikov's rule, the proton will add to the terminal carbon (CH₂), placing the positive charge on the internal carbon, adjacent to the hydroxyl-bearing carbon. This carbocation could then undergo subsequent reactions.
Hydride Shifts : Acid-catalyzed reactions of adamantane derivatives are known to involve 1,2-hydride shifts. researchgate.net The formation of a carbocation at the C-2 position could trigger a cascade of hydride shifts within the adamantane framework, leading to the thermodynamically more stable 1-adamantyl cation at the bridgehead position. This isomerized cation could then react further, leading to a variety of rearranged products.
These acid-catalyzed pathways highlight the complex mechanistic landscape of adamantane derivatives, where subtle changes in conditions can favor one pathway over another, leading to a diverse array of modified adamantane structures. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization of 2 Vinyl 2 Adamantanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the atomic connectivity and the chemical environment of nuclei.
¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of 2-Vinyl-2-adamantanol. The rigid, symmetric nature of the adamantane (B196018) cage results in characteristic chemical shifts, which are further influenced by the vinyl and hydroxyl substituents at the C-2 position.
The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the hydroxyl proton, and the protons of the adamantane skeleton. The vinyl group typically presents a classic AMX spin system with one proton on the alpha-carbon and two diastereotopic protons on the beta-carbon, each with unique chemical shifts and coupling constants. The adamantane cage protons would appear as a series of complex, overlapping multiplets in the aliphatic region.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the adamantane cage have well-established chemical shift ranges. nih.govwikipedia.org The presence of the hydroxyl and vinyl groups at C-2 would deshield this carbon, shifting its resonance downfield. The two carbons of the vinyl group would also have characteristic shifts in the olefinic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides the predicted chemical shifts (δ) in ppm for the hydrogen atoms in this compound, relative to a standard reference.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Adamantane CH (bridgehead) | 1.80 - 2.10 | m |
| Adamantane CH₂ | 1.50 - 1.90 | m |
| Vinyl CH= | 5.80 - 6.00 | dd |
| Vinyl =CH₂ (trans) | 5.10 - 5.30 | dd |
| Vinyl =CH₂ (cis) | 4.90 - 5.10 | dd |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table displays the predicted chemical shifts (δ) in ppm for the carbon atoms in this compound.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Adamantane C-2 (C-OH) | 70 - 75 |
| Adamantane CH (bridgehead) | 35 - 40 |
| Adamantane CH₂ | 27 - 38 |
| Vinyl CH= | 140 - 145 |
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. This method can be employed to study molecular association phenomena, such as self-aggregation or intermolecular interactions of this compound in solution. In a DOSY experiment, molecules with larger effective hydrodynamic radii diffuse more slowly and will thus exhibit smaller diffusion coefficients. Adamantane itself is often used as an internal reference standard in DOSY experiments due to its well-defined and stable diffusion coefficient. pubcompare.ai By monitoring the diffusion coefficient of this compound at various concentrations, it is possible to detect the formation of dimers or larger aggregates, which would be indicated by a decrease in the measured diffusion coefficient.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₈O, corresponding to a molecular weight of 178.27 g/mol . chemsynthesis.com
Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z 178. The subsequent fragmentation is influenced by the adamantane cage and the functional groups. Characteristic fragmentation pathways for adamantane derivatives include the loss of the substituent groups and cleavage of the cage structure. researchgate.netnih.gov For this compound, key fragmentation events would likely include:
Loss of a vinyl radical (•CH=CH₂): This would result in a fragment ion at m/z 151.
Loss of a water molecule (H₂O): Dehydration is a common fragmentation pathway for alcohols, leading to an ion at m/z 160. researchgate.net
Fragmentation of the adamantane cage: The adamantane cation itself is prone to rearrangement and fragmentation, producing a series of characteristic ions at m/z 135 (loss of C₃H₇), 93 (C₇H₉⁺), and 79 (C₆H₇⁺). wikipedia.orgnih.govresearchgate.net
Table 3: Predicted Key Mass Fragments for this compound (EI-MS) This interactive table lists the predicted mass-to-charge ratios (m/z) and corresponding ionic fragments for this compound.
| m/z | Predicted Fragment Ion |
|---|---|
| 178 | [C₁₂H₁₈O]⁺• (Molecular Ion) |
| 160 | [M - H₂O]⁺• |
| 151 | [M - C₂H₃]⁺ |
| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) |
| 93 | [C₇H₉]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and the molecular structure of this compound by probing its vibrational modes.
The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol group. The C-H stretching vibrations of the vinyl group and the adamantane cage would appear between 2850 and 3100 cm⁻¹. A key peak for the vinyl group is the C=C stretching vibration, expected around 1640 cm⁻¹.
Raman spectroscopy provides complementary information. The adamantane cage has highly characteristic Raman signals. rsc.orgresearchgate.net The C=C stretch of the vinyl group is also typically strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound This interactive table shows the predicted frequencies (in cm⁻¹) and corresponding vibrational modes for this compound.
| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3200 - 3600 | O-H stretch (alcohol) | IR |
| 3010 - 3095 | C-H stretch (vinyl) | IR, Raman |
| 2850 - 2950 | C-H stretch (adamantane) | IR, Raman |
| 1640 - 1650 | C=C stretch (vinyl) | IR, Raman |
X-ray Diffraction (XRD) for Solid-State Structure and Polymorphism
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement in the solid state. While a specific crystal structure for this compound is not widely published, analysis of related compounds such as 2-adamantanol (B149831) and other derivatives provides significant insight. rsc.org Adamantane derivatives are known for their high degree of crystallinity and their tendency to exhibit polymorphism—the ability to exist in more than one crystal form. researchgate.netnih.gov
In the solid state, it is expected that this compound molecules would form hydrogen-bonded networks via their hydroxyl groups. The shape and packing of the molecules in the crystal lattice would be influenced by both the bulky adamantane cage and the vinyl substituent. Studies on similar compounds like 2-adamantanol and 2-methyl-2-adamantanol (B56294) have revealed complex polymorphic behavior and solid-solid phase transitions as a function of temperature. rsc.org It is plausible that this compound could also display such behavior, which can be investigated using variable-temperature powder or single-crystal XRD.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purity assessment of non-volatile organic compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. researchgate.net
A typical RP-HPLC method would involve a non-polar stationary phase, such as a C18-modified silica (B1680970) column, and a polar mobile phase. The mobile phase would likely be a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Due to the lack of a strong UV chromophore in its structure, detection could be achieved using a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). google.com The retention of this compound is governed by its hydrophobicity; it would be expected to have a longer retention time than more polar derivatives but a shorter retention time than non-functionalized adamantane. This technique is invaluable for determining the purity of synthesized this compound and for separating it from starting materials, byproducts, or other derivatives in a mixture.
Computational and Theoretical Studies of 2 Vinyl 2 Adamantanol Systems
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov For a molecule like 2-Vinyl-2-adamantanol, DFT calculations would typically be employed to determine its optimized geometry, electronic properties, and predict its chemical behavior.
Electronic Structure: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to find the lowest energy conformation of the molecule. For this compound, this would involve optimizing the rotational positions of the vinyl and hydroxyl groups relative to the rigid adamantane (B196018) cage. From the optimized structure, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Reactivity and Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps are valuable visualizations derived from DFT calculations. ksu.edu.sa The MEP map of this compound would illustrate the electron density distribution across the molecule. It would be expected to show regions of negative potential (electron-rich) around the oxygen atom of the hydroxyl group and the π-system of the vinyl group, indicating these are likely sites for electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atom of the hydroxyl group, highlighting its potential role as a hydrogen bond donor. These calculations provide insights into how the molecule interacts with other chemical species. ksu.edu.sa
Below is a representative table of data that would be expected from a DFT study of an adamantane derivative, based on published research on similar compounds.
| Property | Calculated Value | Level of Theory |
|---|---|---|
| Total Energy (Hartree) | -620.123 | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -6.85 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | 0.45 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | 7.30 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 2.15 | B3LYP/6-311++G(d,p) |
Data are hypothetical and representative of typical values found for functionalized adamantanes. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com For this compound, MD simulations would provide critical insights into its conformational dynamics and how it interacts with its environment, such as in a solvent or in a condensed phase.
Conformational Analysis: While the adamantane core is rigid, the 2-vinyl and 2-hydroxyl substituents can rotate around their single bonds. chemistrysteps.com MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. organicchemistrytutor.comlibretexts.org The simulation would track the dihedral angles of the vinyl and hydroxyl groups over time, revealing their preferred orientations and flexibility. This is crucial for understanding how the molecule presents itself for intermolecular interactions.
Intermolecular Interactions: In a simulated environment (e.g., a box of water or another solvent), MD can model how this compound molecules interact with each other and with solvent molecules. researchgate.net The simulation would likely show the formation of hydrogen bonds between the hydroxyl group of one molecule and the hydroxyl group or vinyl π-cloud of another. It would also capture weaker van der Waals interactions, which are significant due to the large, lipophilic surface of the adamantane cage. nih.gov By analyzing the radial distribution functions, one could quantify the probability of finding neighboring molecules at a certain distance, providing a detailed picture of the local molecular structuring. Such simulations are essential for predicting properties like solubility and the tendency to aggregate. tandfonline.com
Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Crystal Packing and Non-Covalent Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. crystalexplorer.net Based on the electron distribution of a molecule within a crystal, it provides a three-dimensional surface that delineates the space occupied by that molecule. crystalexplorer.net If a crystal structure of this compound were determined, this analysis would be instrumental in understanding its solid-state packing.
Visualizing Interactions: The Hirshfeld surface can be color-mapped to show different properties. For instance, mapping the normalized contact distance (d_norm) reveals regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to strong interactions like hydrogen bonds. For this compound, prominent red spots would be expected near the hydroxyl group, indicative of O-H···O hydrogen bonding. Weaker C-H···O or C-H···π interactions would also be visible. nih.gov
Quantifying Interactions with 2D-Fingerprint Plots: The 2D-fingerprint plot is a histogram derived from the Hirshfeld surface, which summarizes all intermolecular contacts in the crystal. It plots the distance from the surface to the nearest atom inside (d_i) against the distance to the nearest atom outside (d_e). Different types of interactions have characteristic shapes on this plot. For adamantane derivatives, the plots are often dominated by H···H contacts, reflecting the hydrogen-rich exterior of the cage. nih.govresearchgate.net For this compound, distinct spikes would be expected for O···H/H···O contacts, corresponding to hydrogen bonding. C···H/H···C contacts, representing van der Waals interactions, would also contribute significantly. nih.gov
The following table presents typical contributions of intermolecular contacts for a functionalized adamantane crystal, as determined by Hirshfeld surface analysis.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 55.1% |
| O···H / H···O | 20.5% |
| C···H / H···C | 15.3% |
| C···C | 3.1% |
| Other | 6.0% |
Data are representative, based on published analyses of substituted adamantanes containing hydroxyl or similar functional groups. nih.gov
Quantitative Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) to define atomic properties, chemical bonds, and intermolecular interactions. pitt.edu By examining the topology of the electron density, QTAIM can characterize the nature and strength of the interactions within the this compound system.
Bonding Analysis: QTAIM analysis identifies critical points in the electron density. A (3, -1) critical point, known as a bond critical point (BCP), located between two nuclei, signifies the presence of a chemical bond or a significant interaction path. pitt.edu For this compound, BCPs would be found for all covalent bonds. The properties at these BCPs, such as the electron density (ρ_bcp) and its Laplacian (∇²ρ_bcp), provide quantitative information. For covalent bonds, ρ_bcp is high and ∇²ρ_bcp is negative.
Non-Covalent Interactions: QTAIM is particularly useful for characterizing weaker, non-covalent interactions. researchgate.net In a hypothetical crystal or dimer of this compound, BCPs would be located between atoms involved in hydrogen bonds (e.g., between the hydroxyl H and an acceptor O) and other weak contacts (e.g., C-H···π). For these closed-shell interactions, ρ_bcp is relatively low and ∇²ρ_bcp is positive, indicating a depletion of electron density at the BCP, which is characteristic of non-covalent interactions. researchgate.net The strength of these interactions can be estimated from the local potential and kinetic energy densities at the BCP. researchgate.net This analysis would allow for a quantitative ranking of the various intermolecular forces that stabilize the supramolecular structure. nih.gov
Below is a table of representative QTAIM parameters for different types of interactions expected in a system like this compound.
| Interaction Type | Electron Density (ρ_bcp) (a.u.) | Laplacian (∇²ρ_bcp) (a.u.) | Nature of Interaction |
|---|---|---|---|
| C-C (covalent) | 0.250 | -0.650 | Shared (Covalent) |
| O-H (covalent) | 0.340 | -2.100 | Shared (Polar Covalent) |
| O···H (hydrogen bond) | 0.025 | +0.085 | Closed-shell (Non-covalent) |
| C-H···π | 0.008 | +0.030 | Closed-shell (Non-covalent) |
Data are illustrative and based on typical values from QTAIM analyses of molecules with similar functional groups. researchgate.netresearchgate.net
Polymerization and Materials Science Research Applications
Role in Photoresist Chemistry for Advanced Lithography
The relentless drive for miniaturization in the semiconductor industry necessitates the development of advanced photoresist materials capable of resolving increasingly smaller features. Adamantane (B196018) derivatives, including structures analogous to those that could be derived from 2-Vinyl-2-adamantanol, have emerged as critical components in the design of high-performance photoresists for next-generation lithography techniques.
Adamantane Derivatives in Chemically Amplified Resists (CARs)
Chemically amplified resists (CARs) are the cornerstone of modern photolithography, enabling high sensitivity and resolution. These systems rely on a photochemically generated acid to catalyze a cascade of chemical reactions that alter the solubility of the polymer matrix. Adamantane-containing monomers are frequently incorporated into CAR formulations to enhance their performance. The bulky adamantyl group, such as the one in this compound, serves as an acid-labile protecting group.
In a positive-tone CAR, the adamantyl group is attached to a polar functional group (e.g., a carboxylic acid or a phenol) on the polymer backbone, rendering the polymer insoluble in an aqueous alkaline developer. Upon exposure to radiation, a photoacid generator (PAG) releases a strong acid. This acid then cleaves the bond between the adamantyl group and the polymer, deprotecting the polar functional group and making the exposed regions of the resist soluble in the developer. The tertiary alcohol of this compound makes it a candidate for such acid-labile functionalities.
Design of Adamantane-Based Molecular Glass Photoresists
Traditional polymer-based photoresists can suffer from limitations related to molecular weight distribution and chain entanglement, which can negatively impact resolution and line-edge roughness (LER). Molecular glass photoresists, which are low-molecular-weight amorphous materials with well-defined structures, offer a potential solution to these issues.
Adamantane derivatives are attractive building blocks for molecular glass resists due to their inherent rigidity and tendency to form amorphous glasses. The incorporation of multiple adamantane units into a single molecule can lead to materials with high glass transition temperatures (Tg), good film-forming properties, and excellent etch resistance. While specific research on this compound in this context is limited, the general principles of molecular glass design suggest that its vinyl group could be utilized for polymerization or cross-linking after the deposition of a molecular glass film, providing a pathway to creating highly stable and resistant nanostructures.
Impact on Etch Resistance and Resolution in Lithographic Processes
One of the most significant advantages of incorporating adamantane into photoresist formulations is the remarkable improvement in plasma etch resistance. The high carbon-to-hydrogen ratio of the adamantane cage makes it more resistant to the etchants used to transfer the patterned image from the resist to the underlying substrate. This enhanced etch durability is crucial for fabricating high-aspect-ratio features.
The bulky and rigid nature of the adamantane group also contributes to improved resolution by minimizing polymer chain mobility and swelling during the development process. By incorporating hydrophobic adamantyl monomers, the solubility of the polymer in the aqueous alkaline developer can be controlled, which is particularly beneficial for negative-tone photoresists to prevent unwanted dissolution of cross-linked areas.
Table 1: Comparison of Etch Rates for Different Photoresist Polymers
| Polymer Type | Etch Gas | Normalized Etch Rate | Reference Compound |
| Adamantane-based Methacrylate (B99206) Copolymer | CF4/CHF3 | ~1.2-1.5 | Poly(hydroxystyrene) |
| Standard Acrylate Resist | CF4/CHF3 | ~1.8-2.2 | Poly(hydroxystyrene) |
| Poly(hydroxystyrene) (PHS) | CF4/CHF3 | 1.0 | PHS |
This table presents generalized data from various studies on adamantane-containing photoresists to illustrate the typical improvement in etch resistance. The exact values can vary based on plasma conditions and specific polymer composition.
Performance Evaluation under Different Radiation Sources (e.g., ArF, EUV, Electron Beam)
The choice of radiation source in lithography dictates the fundamental requirements for the photoresist material. Adamantane-based polymers have been evaluated for their performance under various next-generation lithography techniques.
ArF Lithography (193 nm): Adamantane-containing polymers exhibit excellent transparency at the 193 nm wavelength of Argon Fluoride (ArF) excimer lasers, a critical requirement for single-layer photoresists. Their high etch resistance is also a key advantage for this technology.
Extreme Ultraviolet (EUV) Lithography (13.5 nm): EUV lithography is a leading technology for producing sub-10 nm features. The high-energy photons in EUV radiation can cause secondary electron emission, which can blur the printed image. The high carbon density of adamantane can help to mitigate these effects. Research on adamantane derivatives for EUV resists is ongoing, with a focus on optimizing sensitivity and minimizing LER.
Electron Beam (EB) Lithography: EB lithography is a maskless technique used for prototyping and mask making. Adamantane-based resists have shown promise for EB applications due to their high resolution and etch resistance. The performance of these resists, including sensitivity and contrast, is influenced by the electron energy and the specific polymer architecture.
Table 2: Lithographic Performance of Adamantane-based Resists under Different Radiation Sources
| Radiation Source | Typical Resolution Achieved | Key Advantages of Adamantane Inclusion |
| ArF (193 nm) | 45-90 nm | High transparency, excellent etch resistance |
| EUV (13.5 nm) | 20-35 nm | High carbon density, potential for reduced outgassing |
| Electron Beam | 20-50 nm | High resolution, good etch durability |
This table summarizes typical performance metrics for adamantane-containing photoresists based on published research. Specific performance depends on the complete resist formulation and processing conditions.
Structure-Property Relationships in Adamantyl-Containing Polymers for Photoresist Applications
For a monomer like this compound, the tertiary alcohol is a key feature, potentially serving as an acid-labile group. The vinyl group provides a route to polymerization, likely through free-radical or controlled radical polymerization techniques. The properties of the resulting polymer, poly(this compound), or its copolymers would be influenced by:
Glass Transition Temperature (Tg): The rigid adamantane backbone generally leads to a high Tg, which is desirable for maintaining pattern fidelity during thermal processing steps.
Solubility: The hydrophobicity of the adamantane group can be balanced by copolymerization with more polar monomers to achieve the desired solubility characteristics in both the casting solvent and the developer.
Acid Cleavage Kinetics: The rate at which the acid cleaves the adamantyl protecting group affects the sensitivity and resolution of the resist. The structure of the linkage to the adamantane cage is a critical factor in tuning this property.
Advanced Polymer Materials Development
Beyond the realm of photoresists, the unique properties of adamantane make it a valuable component in the development of other advanced polymer materials. While direct applications of this compound are not widely reported, the principles of incorporating adamantane for property enhancement are broadly applicable.
The introduction of adamantane into polymer backbones has been shown to improve thermal stability, increase the glass transition temperature, and enhance mechanical properties. For example, adamantane-containing polyimides and polyesters exhibit exceptional thermal resistance and dimensional stability, making them suitable for applications in aerospace and electronics. rsc.org
Furthermore, the bulky nature of the adamantane group can increase the free volume within a polymer matrix, leading to materials with low dielectric constants. researchgate.net This is a highly sought-after property for interlayer dielectrics in integrated circuits, as it helps to reduce signal delay and power consumption. The vinyl functionality of this compound offers a versatile handle for copolymerization with a variety of monomers, opening up possibilities for creating novel adamantane-containing polymers with tailored properties for a wide range of applications, including specialty coatings, high-performance composites, and materials for optical applications. usm.edu Adamantane has also been explored in the development of shape memory polymers. nih.govrsc.org
Incorporation into Vinyl Polymers and Methacrylates
Influence on Glass Transition Temperature (Tg) and Mechanical Properties
The incorporation of adamantane moieties as pendant groups in polymers is well-documented to significantly increase the glass transition temperature (Tg). This effect is attributed to the rigid and bulky nature of the adamantane cage, which restricts the mobility of the polymer chains. For example, the homopolymer of 1-adamantylmethyl methacrylate (AdMMA) exhibits a Tg of 201 °C, while the homopolymer of 4-(1-adamantyl)phenyl methacrylate (AdPMA) has a Tg of 253 °C. When copolymerized with styrene, these adamantane-containing monomers lead to a substantial increase in the Tg of the resulting copolymer compared to polystyrene alone. It is therefore highly probable that the incorporation of this compound into a polymer would similarly elevate its Tg. The degree of this increase would depend on the concentration of the adamantane monomer in the polymer.
Specific data on the mechanical properties of polymers containing this compound is not available. Generally, an increase in Tg is associated with an enhancement of the material's stiffness and modulus at temperatures below the Tg.
Table 1: Glass Transition Temperatures (Tg) of Adamantane-Containing Homopolymers
| Monomer | Homopolymer Tg (°C) |
| 1-Adamantylmethyl methacrylate (AdMMA) | 201 |
| 4-(1-Adamantyl)phenyl methacrylate (AdPMA) | 253 |
This table presents data for analogous adamantane-containing methacrylates to illustrate the expected effect on Tg.
Adamantane as a Hydrophobic and Stable Moiety in Polymeric Scaffolds
The adamantane group is widely recognized for its high hydrophobicity and exceptional chemical and thermal stability. These characteristics make it a valuable component in the design of robust polymeric scaffolds for various applications, including drug delivery and biomaterials. The rigid, cage-like structure of adamantane imparts stiffness to polymer chains and can protect adjacent functional groups from degradation. Its lipophilic nature promotes interactions with hydrophobic domains in biological systems and other materials.
In the context of polymeric scaffolds, the incorporation of adamantane moieties can enhance the mechanical strength and thermal resistance of the material. Furthermore, its hydrophobicity can be exploited to control the release of hydrophobic drugs from a polymer matrix or to create surfaces with specific wetting properties. The stability of the adamantane cage ensures that the structural integrity of the scaffold is maintained under various conditions.
Supramolecular Chemistry and Host-Guest Interactions
Adamantane-Cyclodextrin Complexes in Materials Design
The non-covalent interaction between adamantane and cyclodextrins is a cornerstone of host-guest chemistry and has been extensively utilized in the design of supramolecular materials. The hydrophobic cavity of β-cyclodextrin provides a perfect steric and energetic match for the adamantane group, leading to the formation of a highly stable inclusion complex with association constants typically in the range of 10⁴ to 10⁵ M⁻¹.
This strong and specific interaction has been employed to construct a variety of supramolecular structures, including hydrogels, self-healing materials, and drug delivery systems. For instance, polymers functionalized with adamantane groups can be crosslinked by the addition of polymers bearing cyclodextrin (B1172386) moieties, forming reversible, stimuli-responsive hydrogels. The formation of these adamantane-cyclodextrin complexes can also be used to modify surfaces, create nanoparticles, and control the assembly of macromolecules. While direct applications involving this compound are not reported, its adamantane core would undoubtedly participate in similar host-guest interactions, allowing for its integration into such supramolecular systems.
Application in Oligonucleotide Functionalization and Self-Assembly
The functionalization of oligonucleotides with adamantane moieties has emerged as a powerful strategy for controlling their self-assembly and enhancing their therapeutic potential. A novel adamantane-based phosphoramidite (B1245037) has been developed for the automated, solid-phase synthesis of oligonucleotides with one or more adamantane units.
The introduction of the hydrophobic adamantane group significantly alters the polarity of the oligonucleotide, facilitating its self-assembly and interaction with other molecules. For example, adamantane-functionalized aptamers have been shown to self-assemble with poly-β-cyclodextrin to form stable supramolecular complexes. This host-guest interaction can be used to create nanostructures for targeted drug delivery or to improve the stability and cellular uptake of oligonucleotide-based therapeutics. The adamantane group can act as a hydrophobic anchor, promoting the formation of micelle-like structures or facilitating interaction with cell membranes. This approach opens up new avenues for the development of advanced nucleic acid-based materials and therapies.
Development of Organo-catalysts and Functional Materials
The distinct structural characteristics of this compound, namely the adamantyl scaffold, a hydroxyl group, and a polymerizable vinyl moiety, position it as a versatile precursor for the creation of sophisticated organocatalysts and advanced functional materials.
Organo-catalyst Development
The adamantane framework is increasingly utilized in the design of organocatalysts due to its inertness, rigidity, and significant steric bulk. researchgate.net These properties can create a specific microenvironment around a catalytic center, influencing the stereoselectivity and efficiency of chemical reactions. While direct research on organocatalysts derived specifically from this compound is limited, the broader class of adamantane-containing molecules has demonstrated considerable catalytic potential. researchgate.net
The hydroxyl group in this compound can serve as a key functional handle for catalyst design. For instance, adamantanol derivatives can be transformed into various catalytic species. The steric hindrance provided by the adamantyl group can play a crucial role in asymmetric catalysis, where controlling the spatial arrangement of reactants is paramount.
Table 1: Potential Organocatalytic Applications of Adamantane Derivatives
| Catalyst Type | Potential Reaction | Role of Adamantane Moiety |
| Chiral Ligands for Metal Catalysts | Asymmetric Synthesis | Inducing stereoselectivity through steric hindrance. |
| Hydrogen Bond Donors | Activation of Carbonyl Compounds | Enhancing electrophilicity and directing reaction pathways. |
| Brønsted Acids/Bases | Various Acid/Base Catalyzed Reactions | Influencing acidity/basicity and providing a stable scaffold. |
This table is illustrative of the potential applications based on the known catalytic activity of adamantane derivatives in general.
The vinyl group of this compound offers a pathway to immobilize the catalytic moiety onto a solid support or to incorporate it into a polymeric structure. This can lead to the development of recyclable and more sustainable catalyst systems.
Functional Materials Research
The primary application of this compound in materials science lies in its ability to act as a monomer in polymerization reactions. The resulting polymers, featuring pendant adamantyl and hydroxyl groups, are expected to exhibit a unique combination of properties, making them suitable for a range of advanced applications. The incorporation of the bulky adamantane group into a polymer backbone is known to significantly enhance its thermal stability, mechanical strength, and glass transition temperature. mdpi.com
Research on the polymerization of structurally similar vinyl adamantane derivatives provides valuable insights into the potential of poly(this compound). For example, the cationic polymerization of 2-adamantyl vinyl ether has been shown to produce polymers with excellent optical properties, including high transparency and a high refractive index, making them suitable for applications in optical plastics.
Table 2: Anticipated Properties of Poly(this compound) Based on Related Adamantane Polymers
| Property | Anticipated Characteristic | Rationale Based on Adamantane Structure |
| Thermal Stability | High | The rigid adamantane cage restricts chain mobility and decomposition pathways. mdpi.com |
| Glass Transition Temperature (Tg) | High | The bulky nature of the adamantyl group hinders polymer chain rotation. mdpi.com |
| Mechanical Strength | Enhanced | The interlocking of rigid adamantane groups can increase material toughness. |
| Solubility | Potentially limited in common solvents | The bulky, non-polar adamantane group can reduce solubility. |
| Adhesion | Potentially enhanced | The hydroxyl groups can form hydrogen bonds with substrates. |
| Refractive Index | High | The high carbon density of the adamantane cage contributes to a higher refractive index. mdpi.com |
This table presents expected properties based on published research on other adamantane-containing polymers.
The presence of the hydroxyl group in each repeating unit of poly(this compound) would render the polymer more hydrophilic compared to polymers derived from non-hydroxylated adamantane monomers. This functionality opens up possibilities for post-polymerization modification, allowing for the grafting of other molecules to further tailor the material's properties for specific applications such as specialty coatings, high-performance composites, and materials for biomedical devices.
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Enhanced Stereoselectivity and Yield
The synthesis of 2-substituted adamantane (B196018) derivatives, including 2-Vinyl-2-adamantanol, presents considerable challenges due to the lower reactivity of the secondary (methylene) positions compared to the tertiary (bridgehead) positions of the adamantane core. researchgate.net Current research is focused on overcoming these hurdles to develop efficient, high-yield, and stereoselective synthetic routes.
A primary pathway involves the transformation of more accessible adamantane precursors. For instance, 1-adamantanol (B105290) can be converted to 2-adamantanone (B1666556), a key intermediate, through processes involving a 1,2-hydride shift of the 1-adamantyl cation under acidic conditions. researchgate.net The subsequent addition of a vinyl group to the carbonyl of 2-adamantanone, for example via a Grignard reaction with vinylmagnesium bromide, would yield this compound. However, achieving high yields and minimizing side reactions are ongoing research objectives.
Emerging strategies are exploring catalyst-controlled C-H functionalization to directly introduce functionality at the secondary position, bypassing multi-step sequences. acs.org While challenging, the development of catalysts with high selectivity for the C-H bonds at the C2 position would represent a significant breakthrough.
Furthermore, stereoselective synthesis is a critical frontier. Although this compound itself is achiral, its derivatives can be chiral. Research into enzyme-catalyzed reactions and the use of chiral catalysts, which have shown success in creating chiral adamantane structures with high enantiomeric excess, could be adapted for reactions involving this compound precursors. figshare.comresearchgate.net
| Synthetic Approach | Key Intermediate | Primary Challenge | Potential for Improvement |
|---|---|---|---|
| Multi-step from 1-Adamantanol | 2-Adamantanone | Yield loss over multiple steps, harsh acidic conditions. researchgate.net | Optimization of reaction conditions, development of milder catalysts. google.com |
| Direct C-H Functionalization | Adamantane | Low reactivity and selectivity of C2-H bonds. acs.org | Design of novel photoredox and H-atom transfer catalysts. acs.org |
| Enzyme-Catalyzed Reactions | Adamantylidene Adamantanol Precursors | Substrate specificity and enzyme stability. | Enzyme engineering and screening for desired reactivity. figshare.com |
Exploration of New Reaction Mechanisms in Adamantane-Vinyl Systems
The interaction between the rigid adamantane cage and the electronically active vinyl group gives rise to complex and fascinating reaction mechanisms. Future research will delve deeper into understanding these pathways to control product formation and discover novel transformations.
One area of intense investigation is the behavior of carbene intermediates, such as adamantylidene, which can be generated from adamantane precursors. acs.org The study of adamantylidene carbenes provides insight into quantum mechanical tunneling and C-H bond insertion reactions. acs.org Understanding the reactivity of a vinyl-substituted adamantylidene carbene, potentially formed from a derivative of this compound, could lead to novel intramolecular reactions and the synthesis of highly strained polycyclic systems.
Ionic reaction mechanisms are also a key focus. Quantum chemical studies on the ionic alkylation of adamantane with ethylene (B1197577) to produce vinyladamantane have elucidated the thermodynamic and kinetic parameters of the multi-stage process. researchgate.net Similar mechanistic studies on the formation and subsequent reactions of the 2-adamantyl cation bearing a vinyl group would clarify the influence of the vinyl substituent on hydride shifts and rearrangements, which are characteristic of adamantane chemistry. mdpi.com
Photochemical reactions represent another promising avenue. The adamantane cage is known to influence photodegradation pathways in polymers like poly(adamantyl vinyl ketone), where stereoelectronic effects can direct the reaction. nih.gov Investigating the photochemistry of this compound and its polymers could reveal unique reaction pathways, leading to materials with tailored light-sensitivity or novel photo-induced crosslinking mechanisms.
Advanced Characterization Techniques for In-situ and Operando Studies
To fully understand the complex reaction mechanisms and material transformations involving this compound, researchers are moving beyond conventional ex-situ characterization. The adoption of advanced in-situ (in the reaction vessel) and operando (while the material is functioning) techniques is crucial for capturing transient intermediates and observing dynamic processes in real-time.
| Technique | Application for this compound Systems | Anticipated Insights |
|---|---|---|
| In-situ NMR Spectroscopy | Monitoring polymerization kinetics or rearrangement reactions. | Real-time tracking of monomer conversion, detection of reaction intermediates. acs.org |
| Operando Raman/IR Spectroscopy | Studying stress-strain behavior or degradation in polymer networks. | Correlation of molecular vibrations with macroscopic material properties under load. |
| Cryogenic Matrix Isolation Spectroscopy | Trapping and characterizing highly reactive intermediates like carbenes. | Direct observation and structural analysis of transient species. acs.org |
| Mass Spectrometry | Analyzing fragmentation patterns of complex adamantane derivatives. | Elucidation of molecular structure and decomposition pathways. mdpi.com |
For example, employing in-situ Nuclear Magnetic Resonance (NMR) spectroscopy would allow for the real-time monitoring of the polymerization of this compound, providing precise kinetic data and insights into the reaction progress. acs.org Similarly, operando vibrational spectroscopy (Raman or Infrared) could be used to observe changes in the chemical structure of a material derived from this compound as it performs a function, such as responding to a pH change or mechanical stress. acs.org For studying highly reactive species, techniques like matrix isolation combined with IR and UV/vis spectroscopy are invaluable for trapping and characterizing fleeting intermediates that dictate reaction outcomes. acs.org
Tailoring Computational Models for Predictive Material Design
Computational modeling and machine learning are becoming indispensable tools for accelerating the discovery and optimization of new materials. mit.eduyoutube.com For a molecule like this compound, these predictive methods can guide experimental efforts by forecasting the properties of its resultant polymers and materials, saving significant time and resources. uci.edu
Future research will focus on developing and tailoring computational models specifically for adamantane-containing systems. This involves:
Force Field Development: Creating more accurate force fields for molecular dynamics simulations that can precisely model the non-bonded interactions and conformational rigidity of the adamantane cage. uci.edu
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to predict reaction barriers, transition states, and electronic properties, thereby guiding the synthesis of new derivatives and understanding reaction mechanisms. researchgate.net
Multiscale Modeling: Integrating models across different length and time scales, from the quantum level to the macroscopic, to predict bulk material properties like mechanical strength, thermal stability, and permeability based on the molecular structure of this compound. nih.govyoutube.com
Machine Learning Integration: Employing AI and machine learning algorithms to analyze large datasets from both computational simulations and experiments. This can identify structure-property relationships and rapidly screen potential comonomers or additives to optimize material performance for specific applications. youtube.comyoutube.com
These computational approaches will enable the in silico design of materials based on this compound with properties tailored for applications ranging from high-performance plastics to advanced biomaterials. nih.govmdpi.com
Integration of this compound in Multifunctional Materials Systems
The true potential of this compound lies in its use as a building block for multifunctional materials, where its distinct chemical features can be leveraged to impart multiple, often synergistic, properties to a single system. nih.gov
The vinyl group serves as a polymerizable unit, allowing for the incorporation of the bulky adamantane cage into various polymer backbones, such as poly(vinyl ethers) or polyacrylates, via reversible addition-fragmentation chain-transfer (RAFT) polymerization or other controlled polymerization techniques. nih.govmdpi.com This can dramatically enhance the thermal stability (high glass transition temperature) and mechanical properties of the resulting polymer.
Simultaneously, the hydroxyl group at the C2 position provides a reactive site for post-polymerization modification. This allows for the grafting of other functional molecules, such as:
Biomolecules: Attaching peptides or drugs to create scaffolds for tissue engineering or targeted drug delivery systems. nih.gov
Responsive Moieties: Incorporating pH- or light-sensitive groups to create smart materials that change their properties in response to external stimuli. nih.gov
Hydrophilic Chains: Grafting chains like poly(ethylene glycol) (PEG) to create amphiphilic polymers that can self-assemble into micelles or other nanostructures for encapsulation applications. nih.gov
The combination of a stable, rigid core (adamantane), a polymerizable handle (vinyl), and a functionalizable site (hydroxyl) makes this compound a uniquely versatile monomer for designing the next generation of advanced, multifunctional materials.
Q & A
Q. What are the common synthetic routes for 2-Vinyl-2-adamantanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves functionalization of adamantane derivatives. For example, 2-adamantanone (CAS 700-58-3) can serve as a precursor, undergoing Grignard reactions with vinylmagnesium bromide to introduce the vinyl group. Subsequent reduction or hydroxylation steps yield this compound. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) critically affect regioselectivity. For instance, using tetrahydrofuran (THF) as a solvent improves electrophilic substitution efficiency, while acidic conditions may favor carbocation intermediates . Yield optimization often requires iterative adjustments of stoichiometry and quenching protocols.
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR resolve adamantane core protons (δ ~1.5–2.5 ppm) and vinyl protons (δ ~5–6 ppm). Coupling constants () distinguish cis/trans vinyl configurations.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., CHO, expected m/z 178.1358). Fragmentation patterns reveal adamantane ring stability.
- Gas Chromatography (GC) : Purity assessment via retention time comparison with standards (e.g., NIST reference data ).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation.
- Store in airtight containers at 2–8°C to avoid degradation.
- Neutralize waste with 5% sodium bicarbonate before disposal. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) models simulate the compound’s electronic structure, identifying reactive sites. For example:
- Electrophilic Additions : The adamantane core’s electron-deficient carbons are prone to electrophilic attack.
- Transition-State Analysis : Calculated activation energies guide catalyst selection (e.g., Lewis acids like AlCl for Friedel-Crafts alkylation). Software like Gaussian or ORCA generates molecular orbitals and vibrational frequencies to validate experimental IR data .
Q. What strategies resolve contradictions in reported biological activities of adamantanol derivatives?
- Methodological Answer : Discrepancies often arise from structural analogs (e.g., 2-(1-Adamantyl)phenol vs. This compound). To address this:
Comparative SAR Studies : Systematically vary substituents (vinyl vs. ethyl groups) and assess bioactivity in standardized assays (e.g., enzyme inhibition).
Data Normalization : Control for solvent effects (e.g., DMSO vs. aqueous buffers) and cell-line variability.
Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like ) to identify trends .
Q. How do reaction mechanisms differ between this compound and its non-vinyl analogs under acidic conditions?
- Methodological Answer : The vinyl group introduces allylic strain, altering carbocation stability. Mechanistic studies using deuterium labeling and -tracing reveal:
- Acid-Catalyzed Rearrangements : Vinyl-adamantane derivatives form resonance-stabilized carbocations, favoring Wagner-Meerwein rearrangements .
- Competing Pathways : Non-vinyl analogs (e.g., 2-Ethyl-2-adamantanol) undergo slower rearrangements due to reduced hyperconjugation .
Q. What methodologies optimize enantiomeric purity in chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during vinyl group introduction.
- Circular Dichroism (CD) : Verify optical activity post-synthesis. For example, (S)-2-(Adamantan-1-yl)-2-aminoethanol derivatives show distinct CD profiles at 220–250 nm .
Data Contradiction and Validation
Q. How can researchers reconcile conflicting spectroscopic data for adamantanol derivatives across studies?
- Methodological Answer :
- Standardized Protocols : Adopt IUPAC-recommended NMR solvents (e.g., CDCl) and calibration methods.
- Cross-Validation : Compare with authenticated reference spectra from NIST or peer-reviewed databases .
- Error Analysis : Quantify instrumental drift (e.g., GC column degradation) and batch-to-batch reagent variability .
Q. What experimental designs mitigate confounding variables in catalytic studies of this compound?
- Methodological Answer :
- Control Experiments : Run parallel reactions without catalysts to isolate thermal effects.
- DoE (Design of Experiments) : Use factorial designs to test interactions between temperature, solvent, and catalyst loading.
- Kinetic Profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

